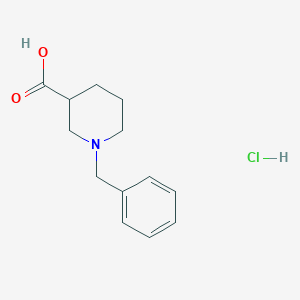

1-Benzylpiperidine-3-carboxylic acid hydrochloride

CAS No.: 50585-92-7

Cat. No.: VC3359364

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50585-92-7 |

|---|---|

| Molecular Formula | C13H18ClNO2 |

| Molecular Weight | 255.74 g/mol |

| IUPAC Name | 1-benzylpiperidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H17NO2.ClH/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2,(H,15,16);1H |

| Standard InChI Key | GDQLYIBFDWPBDT-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O.Cl |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O.Cl |

Introduction

Chemical Properties and Structure

1-Benzylpiperidine-3-carboxylic acid hydrochloride is identified by the CAS registry number 50585-92-7 and possesses the molecular formula C13H18ClNO2 with a molecular weight of 255.74 g/mol. Structurally, this compound consists of a piperidine ring substituted with a benzyl group at the nitrogen position and a carboxylic acid group at position 3, with the molecule existing as a hydrochloride salt. The compound's IUPAC name is 1-benzylpiperidine-3-carboxylic acid;hydrochloride, reflecting its core structural components. Its chemical structure is characterized by a six-membered piperidine heterocycle containing a nitrogen atom, with the benzyl group attached to this nitrogen and the carboxylic acid substituent at position 3 of the ring.

The compound has several identifiers that facilitate its recognition in chemical databases. These include its Standard InChI: InChI=1S/C13H17NO2.ClH/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2,(H,15,16);1H and Standard InChIKey: GDQLYIBFDWPBDT-UHFFFAOYSA-N. For computational and structural representation purposes, the compound's SMILES notation is C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O.Cl, with the canonical SMILES being identical. These identifiers are essential for unambiguous identification of the compound in scientific literature and databases.

The physical and chemical properties of 1-Benzylpiperidine-3-carboxylic acid hydrochloride significantly influence its biological activity and potential applications. As a hydrochloride salt, the compound generally exhibits improved water solubility compared to its free base form. This enhanced solubility is particularly advantageous for biological testing and pharmaceutical formulation. The presence of the carboxylic acid group introduces acidic properties, while the tertiary amine of the piperidine ring contributes basic characteristics, making this a compound with amphoteric properties.

Comparative Properties

The distinctive molecular structure of 1-Benzylpiperidine-3-carboxylic acid hydrochloride gives it unique properties compared to similar compounds. Table 1 presents a comparative analysis of this compound with related structures:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure Characteristics |

|---|---|---|---|---|

| 1-Benzylpiperidine-3-carboxylic acid hydrochloride | 50585-92-7 | C13H18ClNO2 | 255.74 | Piperidine ring with benzyl and carboxylic acid substituents, as HCl salt |

| 1-Benzylpiperidine-3-carboxylic acid (free base) | 141943-04-6 | C13H17NO2 | 219.28 | Non-salt form of the compound |

| 1-Benzylpiperidine | 2905-38-8 | C12H17N | 175.27 | Lacks carboxylic acid group |

| Piperidine-3-carboxylic acid | 498-95-3 | C6H11NO2 | 129.16 | Lacks benzyl group |

This comparative analysis highlights the structural elements that differentiate 1-Benzylpiperidine-3-carboxylic acid hydrochloride from related compounds, providing insight into how these structural differences might influence biological activity and chemical reactivity.

Research Applications

The research applications of 1-Benzylpiperidine-3-carboxylic acid hydrochloride span multiple scientific disciplines, reflecting its versatility as a chemical entity. In pharmacological research, this compound serves as a valuable tool for investigating various biological pathways and potential therapeutic targets. Its defined structure makes it suitable for structure-activity relationship studies, where researchers systematically modify portions of the molecule to observe how these changes affect biological activity. Such studies are fundamental to understanding the molecular basis of drug action and developing more effective therapeutic agents with improved specificity and reduced side effects.

In medicinal chemistry, 1-Benzylpiperidine-3-carboxylic acid hydrochloride functions as an important building block for the synthesis of more complex molecules with potential therapeutic applications. The compound's reactive functional groups, particularly the carboxylic acid moiety, provide opportunities for further derivatization through various chemical transformations. These include amide formation, esterification, reduction, and coupling reactions, allowing medicinal chemists to create libraries of structurally related compounds for biological screening. This approach is particularly valuable in the early stages of drug discovery, where diverse compound libraries are essential for identifying promising lead structures.

The compound also finds applications in biochemical research, where it may be used to probe enzyme function or receptor binding. The specific interactions between 1-Benzylpiperidine-3-carboxylic acid hydrochloride and biological macromolecules can provide insights into fundamental biochemical processes. By studying how this compound interacts with proteins, researchers can gain a deeper understanding of molecular recognition phenomena and the structural requirements for effective binding. Such knowledge contributes to the broader field of structural biology and informs the design of molecules with enhanced binding properties.

| Analytical Technique | Information Provided | Typical Parameters/Values |

|---|---|---|

| HPLC | Purity assessment, impurity profile | Reverse-phase, UV detection |

| NMR Spectroscopy | Structural confirmation, isomeric purity | ¹H-NMR, ¹³C-NMR, 2D techniques |

| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | ESI-MS, [M+H]⁺ expected at m/z 220.13 (free base) |

| Infrared Spectroscopy | Functional group identification | C=O stretch, N-H stretch, aromatic C-H |

| Elemental Analysis | Elemental composition | C, H, N, O percentages |

| X-ray Crystallography | Absolute configuration, crystal packing | For crystalline samples |

These analytical methods collectively provide a comprehensive profile of the compound, ensuring its identity and quality for research applications. Adherence to established analytical standards is essential for maintaining consistency in research outcomes and ensuring the reproducibility of experimental results across different laboratories and studies.

Structure-Based Drug Design Applications

The well-defined structure of 1-Benzylpiperidine-3-carboxylic acid hydrochloride makes it a valuable candidate for structure-based drug design approaches. Computer-aided drug design techniques can utilize the compound's three-dimensional structure to predict its interactions with biological targets and guide the development of improved derivatives. Molecular docking studies can provide insights into the binding modes of this compound with potential protein targets, identifying key interactions that contribute to biological activity. These computational approaches help prioritize synthetic efforts by focusing on modifications likely to enhance desired properties while maintaining essential binding interactions.

Pharmacophore modeling represents another valuable application of 1-Benzylpiperidine-3-carboxylic acid hydrochloride in drug discovery. By identifying the spatial arrangement of key functional groups that contribute to biological activity, researchers can develop a pharmacophore model that serves as a template for the design of new compounds. This model captures the essential features required for biological activity, including hydrogen bond donors and acceptors, ionizable groups, and hydrophobic regions. The presence of multiple functional groups in 1-Benzylpiperidine-3-carboxylic acid hydrochloride, including the carboxylic acid, tertiary amine, and aromatic ring, provides a rich foundation for pharmacophore development.

Fragment-based drug discovery represents a third application where 1-Benzylpiperidine-3-carboxylic acid hydrochloride could play a significant role. This approach involves identifying small molecular fragments that bind to specific regions of a target protein and then linking or growing these fragments to create more potent and selective compounds. The structural components of 1-Benzylpiperidine-3-carboxylic acid hydrochloride, such as the benzyl group or the piperidine ring, could serve as valuable fragments in this process. Starting with these well-characterized building blocks, medicinal chemists can explore chemical space more efficiently, accelerating the discovery of novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume